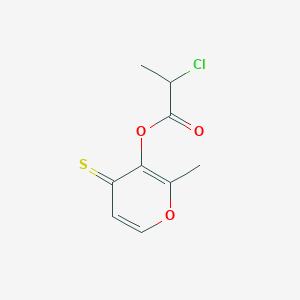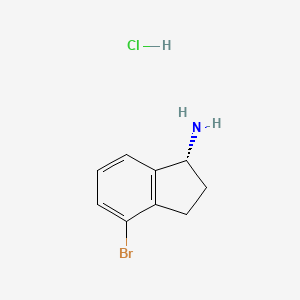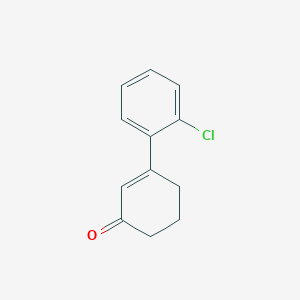
3,3',5,5'-Tetraiodothyronamine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’,5,5’-Tetraiodothyronamine Hydrochloride is a derivative of thyronamine, a class of compounds related to thyroid hormones. It is known for its significant role in neurology and endocrinology, particularly in the modulation of adrenergic receptors and neurotransmission. The compound has a molecular formula of C14H11I4NO2.HCl and is often used in research related to stress, anxiety, depression, and other neurological conditions .
Mechanism of Action
Target of Action
The primary target of 3,3’,5,5’-Tetraiodothyronamine Hydrochloride is the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor (GPCR) that is expressed in the brain and peripheral tissues . This receptor is involved in various physiological functions, including the regulation of dopamine, serotonin, and norepinephrine neurotransmission .
Mode of Action
3,3’,5,5’-Tetraiodothyronamine Hydrochloride, also referred to as Tetratricopeptide repeat containing protein 55 (TTC55), is a potent agonist of TAAR1 . It has been shown to activate TAAR1 and induce thermogenesis, which results in increased energy expenditure and weight loss .
Biochemical Pathways
The activation of TAAR1 by TTC55 influences the regulation of dopamine, serotonin, and norepinephrine neurotransmission . These neurotransmitters play crucial roles in various physiological functions, including mood regulation, reward processing, and the body’s response to stress.
Pharmacokinetics
It is known that ttc55 is a hydrochloride salt of a tetraiodothyronamine derivative . It is a white to off-white powder that is soluble in water and other polar solvents , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The activation of TAAR1 by TTC55 results in thermogenesis, leading to increased energy expenditure and potential weight loss . This suggests that TTC55 could have potential therapeutic applications in the treatment of obesity, metabolic disorders, and neurodegenerative diseases .
Biochemical Analysis
Temporal Effects in Laboratory Settings
The temporal effects of 3,3’,5,5’-Tetraiodothyronamine Hydrochloride in laboratory settings are not well-documented. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
The metabolic pathways that 3,3’,5,5’-Tetraiodothyronamine Hydrochloride is involved in are not fully understood. It is known to interact with various enzymes and cofactors , but the specific effects on metabolic flux or metabolite levels are still being researched.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,5,5’-Tetraiodothyronamine Hydrochloride typically involves the iodination of thyronamine. The process includes the following steps:
Iodination: Thyronamine is treated with iodine in the presence of an oxidizing agent to introduce iodine atoms at the 3, 3’, 5, and 5’ positions.
Hydrochloride Formation: The iodinated product is then reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of 3,3’,5,5’-Tetraiodothyronamine Hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 3,3’,5,5’-Tetraiodothyronamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) can be employed for halogen exchange.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Parent amine and partially reduced intermediates.
Substitution: Various substituted thyronamine derivatives.
Scientific Research Applications
3,3’,5,5’-Tetraiodothyronamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in neurological disorders, including depression, anxiety, and Parkinson’s disease.
Industry: Utilized in the development of diagnostic tools and as a reference standard in quality control
Comparison with Similar Compounds
3,3’,5,5’-Tetraiodothyroacetic Acid: Another iodinated derivative with similar biological activities but different pharmacokinetics.
Triiodothyronine (T3): A thyroid hormone with overlapping but distinct physiological effects.
Thyroxine (T4): The primary thyroid hormone, which is metabolized to active forms like T3 and thyronamines.
Uniqueness: 3,3’,5,5’-Tetraiodothyronamine Hydrochloride is unique due to its specific iodination pattern and its dual role in modulating both adrenergic and thyroid hormone pathways. This dual functionality makes it a valuable tool in both neurological and endocrinological research .
Properties
CAS No. |
788824-71-5 |
|---|---|
Molecular Formula |
C₁₄H₁₁I₄NO₂·HCl |
Molecular Weight |
732.86 |
Synonyms |
4-[4-(2-Aminoethyl)-2,6-diiodophenoxy]-2,6-diiodophenol Hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![8,9-Dihydro-spiro[7H-cyclopenta[f]quinazoline-7,2'-[1,3]dithiolane]-1,3(2H,4H)-dione](/img/structure/B1142561.png)
![7,8,9,10-Tetrahydro-benzo[f]quinazoline-1,3(2H,4H)-dione](/img/structure/B1142562.png)
![2,4-dioxo-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1142564.png)


